molecular formula C10H14N2O B13921898 2-Isopropyl-4-methylnicotinamide

2-Isopropyl-4-methylnicotinamide

Cat. No.: B13921898
M. Wt: 178.23 g/mol
InChI Key: UFVXMFGZOZVYFX-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylnicotinamide is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methylnicotinamide involves multiple steps. One common method includes the reaction of 2-isopropyl-4-methylpyridine with an appropriate amide-forming reagent. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis involving similar steps but optimized for higher yields and purity. The process may include the use of advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite in an aqueous medium at temperatures ranging from 0°C to 70°C.

    Reduction: Lithium aluminum hydride in an inert atmosphere.

    Substitution: Bromine in an ice-water bath.

Major Products Formed:

Scientific Research Applications

2-Isopropyl-4-methylnicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methylnicotinamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect nicotinic acetylcholine receptors and other related pathways .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific isopropyl and methyl substitutions, which confer unique chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O/c1-6(2)9-8(10(11)13)7(3)4-5-12-9/h4-6H,1-3H3,(H2,11,13)

InChI Key

UFVXMFGZOZVYFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)C(=O)N

Origin of Product

United States

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